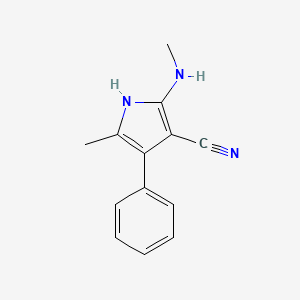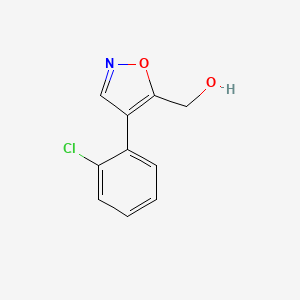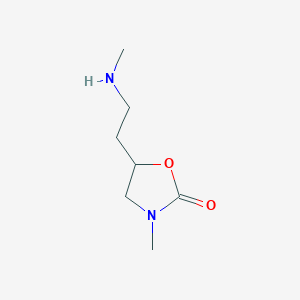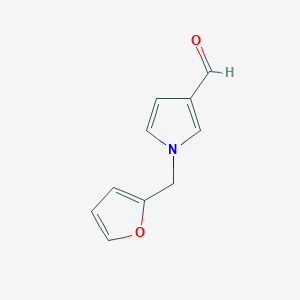
1H-Pyrrole-3-carbonitrile, 5-methyl-2-(methylamino)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with a methyl group, a methylamino group, a phenyl group, and a cyano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Substitution Reactions:
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
5-methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Cyanide ions, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction may produce amines.
科学的研究の応用
5-methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of 5-methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carboxamide
- 5-methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carboxylic acid
- 5-methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-methanol
Uniqueness
5-methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
61404-83-9 |
|---|---|
分子式 |
C13H13N3 |
分子量 |
211.26 g/mol |
IUPAC名 |
5-methyl-2-(methylamino)-4-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-9-12(10-6-4-3-5-7-10)11(8-14)13(15-2)16-9/h3-7,15-16H,1-2H3 |
InChIキー |
XIQUKAMQQIXCTH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1)NC)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)

![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)


![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)

![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)

![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)



